

Comparing the reactivity of ethene and ethenol with common atmospheric oxidants

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Compound of Interest		
Compound Name:	Ethene;ethenol	
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A Comparative Analysis of the Atmospheric Reactivity of Ethene and Ethenol

A deep dive into the reaction kinetics and mechanisms of ethene and its enol tautomer, ethenol (vinyl alcohol), with key atmospheric oxidants reveals significant differences in their atmospheric lifetimes and degradation pathways. This guide provides a comprehensive comparison of their reactivity towards hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3), supported by experimental and theoretical data.

For researchers, atmospheric scientists, and professionals in drug development, understanding the atmospheric fate of volatile organic compounds (VOCs) is crucial. Ethene, a widely produced organic compound, and its less stable isomer, ethenol, serve as important model compounds for understanding the atmospheric degradation of unsaturated hydrocarbons and enols. Their reactions with atmospheric oxidants contribute to the formation of secondary pollutants such as ozone and particulate matter.

Comparative Reactivity and Reaction Rate Constants

The reactivity of ethene and ethenol with common atmospheric oxidants varies significantly. Ethenol, with its electron-rich double bond and hydroxyl group, is generally more reactive than ethene. The table below summarizes the experimentally determined and theoretically calculated rate constants for the gas-phase reactions of ethene and ethenol with OH, O3, and



NO3 radicals at or near room temperature (298 K). It is important to note that experimental data for the reactions of ethenol with O3 and NO3 are limited, and thus, values from studies on structurally similar compounds (vinyl ethers) and theoretical calculations are included for a comprehensive comparison.

Reactant	Oxidant	Rate Constant (cm³ molecule ⁻¹ s ⁻¹)	Experimental Method
Ethene	ОН	8.52 x 10 ⁻¹²	Pulsed Laser Photolysis - Laser- Induced Fluorescence
Оз	1.6 x 10 ⁻¹⁸	Smog Chamber with GC-FID and O₃ Analyzer	
NOз	2.1 x 10 ⁻¹⁶	Discharge Flow - Mass Spectrometry	-
Ethenol (Vinyl Alcohol)	ОН	1.48 x 10 ⁻¹¹	Theoretical Calculation (in reasonable agreement with experimental values for similar systems)
Оз	~2 x 10^{-16} (estimated from vinyl ethers)	Relative Rate Technique (for vinyl ethers)	
NOз	\sim 1.4 x 10 ⁻¹² (estimated from vinyl ethers)	Relative Rate Technique (for vinyl ethers)	-

Atmospheric Oxidation Mechanisms

The atmospheric degradation of ethene and ethenol is initiated by the addition of the oxidant to the carbon-carbon double bond or, in the case of OH radicals with ethenol, also through hydrogen abstraction from the hydroxyl group. The subsequent reactions of the resulting



radical intermediates with atmospheric oxygen (O₂) lead to the formation of a variety of oxidation products.

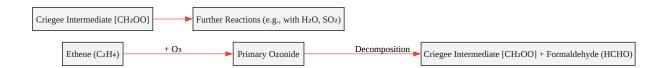
Ethene Oxidation Pathways

The diagrams below illustrate the generalized reaction pathways for the atmospheric oxidation of ethene by OH, O₃, and NO₃ radicals.



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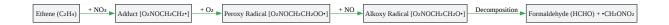
Caption: Oxidation of ethene by hydroxyl radical (OH).

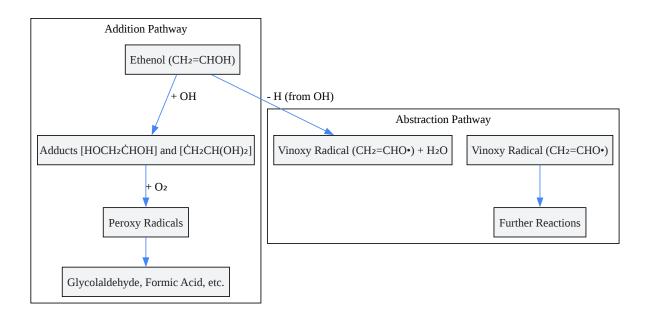


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Caption: Ozonolysis of ethene.[1]







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References

- 1. researchgate.net [researchgate.net]
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